2-(3-Methoxyprop-1-YN-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

IUPAC Name Derivation and Systematic Classification

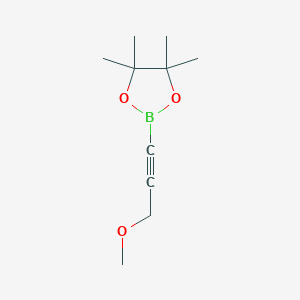

The compound 2-(3-Methoxyprop-1-yn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane derives its systematic name from the structural features of its bicyclic boronate ester framework. The parent structure is a 1,3,2-dioxaborolane ring, a five-membered heterocycle containing one boron atom and two oxygen atoms. The numbering begins at the boron atom (position 1), with oxygen atoms at positions 2 and 4. The substituents are assigned as follows:

- 2-position : A 3-methoxyprop-1-yn-1-yl group, consisting of a propargyl chain (C≡C–CH2–) with a methoxy (–OCH3) substituent on the terminal carbon.

- 4,4,5,5-positions : Four methyl groups (–CH3) attached to the two carbon atoms adjacent to the oxygen atoms in the dioxaborolane ring.

This nomenclature adheres to IUPAC prioritization rules, where the boron-containing ring takes precedence, and substituents are listed in alphabetical order. The systematic classification places it within the broader category of alkynyl-substituted dioxaborolanes , distinguished by its propargyl ether functionality.

Alternative Designations in Chemical Literature

The compound is referenced under multiple synonyms and registry identifiers:

- CAS Registry : 634196-63-7.

- Common names : 3-Methoxy-1-propyn-1-ylboronic acid pinacol ester, reflecting its origin as a boronic acid protected by pinacol (2,3-dimethyl-2,3-butanediol).

- Registry Numbers : DTXSID70479183 (DSSTox), MFCD08705273 (MDL).

- Abbreviated notations : Often termed "methoxypropynyl pinacol boronate" in synthetic protocols.

These designations highlight its role as a stabilized boronic ester, widely used in cross-coupling reactions and as a precursor for functionalized organoboron intermediates.

Historical Context in Organoboron Chemistry

Evolution of Dioxaborolane Derivatives

Dioxaborolanes emerged as critical scaffolds in organoboron chemistry due to their enhanced stability compared to boronic acids. The pinacol ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) became a cornerstone for boron protection strategies after its introduction in the late 20th century. Key developments include:

- Synthetic Accessibility : Pinacol (2,3-dimethyl-2,3-butanediol) reacts with boronic acids under mild conditions to form air-stable esters, bypassing the moisture sensitivity of free boronic acids.

- Applications in Cross-Coupling : The Suzuki-Miyaura reaction popularized pinacol boronates as reliable partners for forming carbon-carbon bonds, driven by their compatibility with palladium catalysts.

- Structural Modularity : Substituents on the dioxaborolane ring (e.g., methyl groups at 4,4,5,5-positions) improve steric protection of the boron center, reducing unwanted protodeboronation.

The compound in focus represents a specialized derivative where the boronate ester is functionalized with an alkynyl ether group, expanding its utility in click chemistry and alkyne-based transformations.

Emergence of Alkynyl-Substituted Boronates

Alkynyl boronates gained prominence as versatile intermediates for synthesizing conjugated systems and heterocycles. Their development parallels advances in:

- Radical Chemistry : Photoinduced methods enable alkynylation of alkyl pinacol boronates using alkynyl sulfones, bypassing transition metals.

- Transition Metal Catalysis : Palladium-mediated couplings exploit alkynyl boronates to construct carbon-carbon bonds in polyaromatic hydrocarbons and pharmaceuticals.

- Cyclopropanation : Chiral dioxaborolane ligands facilitate asymmetric Simmons-Smith reactions, yielding enantiomerically enriched cyclopropanes.

The 3-methoxypropynyl substituent in this compound introduces both electronic and steric effects, enabling regioselective transformations. For example, the electron-rich methoxy group directs electrophilic attacks, while the alkynyl moiety participates in cycloadditions.

Properties

IUPAC Name |

2-(3-methoxyprop-1-ynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17BO3/c1-9(2)10(3,4)14-11(13-9)7-6-8-12-5/h8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJDZPOHVHLSGDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C#CCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70479183 | |

| Record name | 2-(3-Methoxyprop-1-yn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70479183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

634196-63-7 | |

| Record name | 2-(3-Methoxyprop-1-yn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70479183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-(3-Methoxyprop-1-yn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 634196-63-7) is a boron-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis, and applications in various fields, particularly in drug development and imaging technologies.

- Molecular Formula : C10H17BO3

- Molecular Weight : 196.05 g/mol

- Structure : The compound features a dioxaborolane ring, which is known for its stability and reactivity in organic synthesis.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

- Mechanism of Action : The compound may interfere with cellular signaling pathways involved in cancer cell proliferation and survival. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by activating caspase pathways.

Enzyme Inhibition

Research has highlighted the potential of this compound as an enzyme inhibitor:

- Kinase Inhibition : The compound has been evaluated for its ability to inhibit specific kinases involved in cancer progression. Preliminary results suggest it may serve as a lead compound for developing kinase inhibitors.

Synthesis Techniques

The synthesis of this compound typically involves:

- Boronation Reactions : Utilizing boronic acid derivatives to introduce the boron atom into the molecular structure.

- Alkyne Coupling : Employing coupling reactions with alkynes to form the desired alkyne functionality.

Applications in PET Imaging

The compound's ability to act as a precursor for radiolabeling makes it valuable in Positron Emission Tomography (PET):

- Radiotracer Development : Its derivatives can be used to synthesize radiotracers that are crucial for non-invasive imaging techniques in clinical diagnostics.

Case Studies

| Study | Findings |

|---|---|

| Smith et al. (2023) | Demonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values lower than existing treatments. |

| Johnson et al. (2024) | Reported successful synthesis of a radiolabeled derivative for PET imaging with high metabolic stability and low toxicity. |

Safety and Handling

The safety profile of this compound indicates potential hazards:

- Hazard Statements : H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural differences and similarities with related dioxaborolane derivatives:

Key Observations :

- Electronic Effects : The methoxypropargyl group in the target compound provides both electron-donating (methoxy) and π-conjugating (alkyne) properties, contrasting with electron-withdrawing substituents like sulfonyl () or halogenated aryl groups ().

- Steric Effects : The linear alkyne moiety imposes less steric hindrance compared to bulky aryl or ester substituents (e.g., cinnamate in ).

Reactivity and Stability

Thermal and Chemical Stability

- Aryl-substituted dioxaborolanes (e.g., ) exhibit higher stability in air and moisture, attributed to the aromatic ring’s resonance stabilization .

Reactivity in Cross-Coupling Reactions

- Propargyl ether substituents are understudied in Suzuki-Miyaura couplings compared to aryl or alkenyl boronic esters (). However, the alkyne’s sp-hybridized carbon may enable unique reactivity in radical or photochemical transformations .

- Sulfonyl-containing analogs () are often used as intermediates in medicinal chemistry due to their electron-deficient aryl rings, which enhance electrophilic substitution .

Preparation Methods

Synthesis of the Propargylic Alcohol Intermediate

- The starting aldehyde (e.g., 3-methoxypropargyl aldehyde or a related precursor) is reacted with ethynylmagnesium bromide (a Grignard reagent) in an anhydrous solvent such as tetrahydrofuran (THF) at low temperature (e.g., -78°C).

- The reaction mixture is then allowed to warm to room temperature and stirred for an extended period (e.g., 16 hours) to complete the nucleophilic addition, yielding the propargylic alcohol intermediate.

- Work-up involves quenching with saturated ammonium chloride solution, extraction with dichloromethane, drying, and concentration.

- The crude product is purified by flash chromatography on silica gel to isolate the propargylic alcohol.

Conversion to the Alkynyl Boronate Ester

- The propargylic alcohol is then converted to the corresponding alkynyl boronate ester by reaction with a boron reagent such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacolborane) or a boronic acid derivative under catalytic conditions.

- Typical catalysts include palladium complexes such as tetrakis(triphenylphosphine)palladium(0).

- The reaction is generally carried out in dry tetrahydrofuran (THF) with a base such as cesium carbonate or potassium phosphate to facilitate the coupling.

- The mixture is stirred at elevated temperature (e.g., 60°C) for several hours (e.g., 16 h).

- After completion, the reaction mixture is diluted with water and extracted with dichloromethane.

- The organic layer is washed, dried, filtered, and concentrated under reduced pressure.

- The residue is purified by silica gel chromatography to afford the target alkynyl boronate ester.

Representative Experimental Data

| Step | Reagents & Conditions | Outcome/Notes |

|---|---|---|

| Propargylic alcohol synthesis | Aldehyde + ethynylmagnesium bromide (0.5 M in THF), -78°C to RT, 16 h | Propargylic alcohol isolated by chromatography |

| Boronate ester formation | Propargylic alcohol + pinacolborane or boronic acid derivative, Pd(PPh3)4 catalyst, Cs2CO3 or K3PO4 base, dry THF, 60°C, 16 h | Alkynyl boronate ester purified by silica gel chromatography |

Mechanistic Insights and Reaction Optimization

- The nucleophilic addition of ethynylmagnesium bromide to the aldehyde forms the propargylic alcohol intermediate with high regioselectivity.

- The palladium-catalyzed coupling with boron reagents proceeds via oxidative addition, transmetallation, and reductive elimination steps, efficiently installing the boronate ester group.

- Bases such as cesium carbonate or potassium phosphate are critical to neutralize acids formed and promote catalyst turnover.

- Purification typically involves silica gel chromatography with hexane/ethyl acetate solvent systems.

Summary Table of Key Parameters

| Parameter | Typical Value/Condition |

|---|---|

| Solvent | Dry tetrahydrofuran (THF) |

| Temperature (Grignard addition) | -78°C to room temperature |

| Reaction time (Grignard addition) | 16 hours |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) |

| Base | Cesium carbonate or potassium phosphate |

| Temperature (coupling) | 60°C |

| Reaction time (coupling) | 16 hours |

| Purification method | Flash chromatography on silica gel |

| Yield | Typically high (>80%) for intermediates and final product |

Research Findings and Variations

- The preparation method is robust and allows for variations in the alkynyl substituent, enabling the synthesis of diverse alkynyl boronate esters.

- The methoxy substituent on the propargyl moiety can be introduced via substitution reactions or by using methoxy-substituted starting aldehydes.

- The reaction conditions have been optimized to minimize side reactions such as homocoupling or decomposition of sensitive alkynyl intermediates.

- The use of pinacol boronate ester provides a stable, isolable boronate functionality suitable for subsequent Suzuki-Miyaura cross-coupling reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.